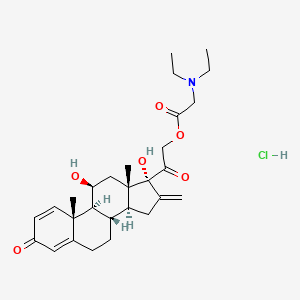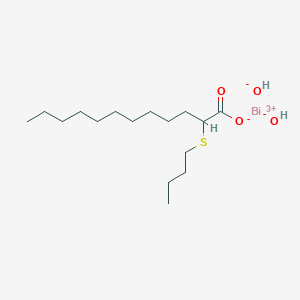
1,4-Butanediamine adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is formed by the reaction of 1,4-butanediamine and adipic acid. This compound is of significant interest due to its applications in the synthesis of polyamides and other polymers .
Preparation Methods
1,4-Butanediamine adipate can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-dibromobutyl amine with phthalimide potassium, followed by hydrolysis to yield 1,4-butanediamine . This diamine is then reacted with adipic acid to form the desired compound. Industrial production often involves the fermentation of glucose using metabolically engineered strains of Escherichia coli to produce bio-based 1,4-butanediamine, which is then combined with adipic acid .
Chemical Reactions Analysis
1,4-Butanediamine adipate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Butanediamine adipate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-butanediamine adipate involves its interaction with various molecular targets and pathways. In biochemical applications, it can act as a precursor to polyamides, which are important in the formation of structural materials. The compound’s amine groups allow it to participate in various chemical reactions, facilitating its incorporation into larger molecular structures .
Comparison with Similar Compounds
1,4-Butanediamine adipate can be compared to other similar compounds such as:
1,5-Pentamethylenediamine: Another diamine used in polymer synthesis.
1,4-Butanediol: A related compound used in the production of polyurethanes and other polymers.
Adipic acid: The dicarboxylic acid component of this compound, also used in the production of nylon and other polyamides.
The uniqueness of this compound lies in its specific combination of 1,4-butanediamine and adipic acid, which imparts distinct properties to the resulting polymers, such as enhanced mechanical strength and thermal stability .
Properties
CAS No. |
50327-77-0 |
|---|---|
Molecular Formula |
C10H22N2O4 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
butane-1,4-diamine;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H12N2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);1-6H2 |
InChI Key |
SHPVGWLRFPFLNE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CCN)CN |
Related CAS |
62361-39-1 50327-77-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


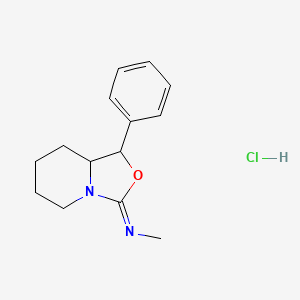
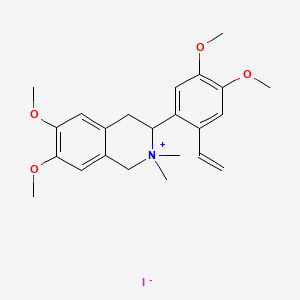
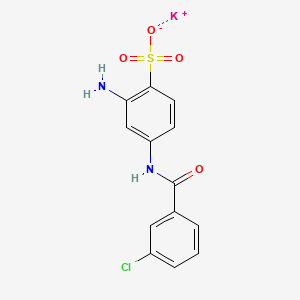
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
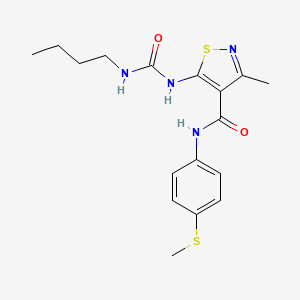
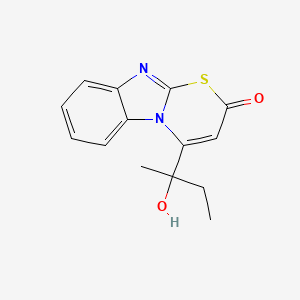
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)
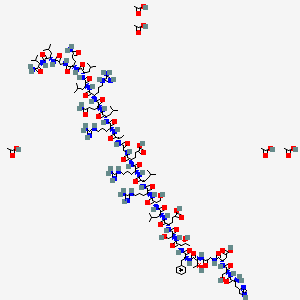
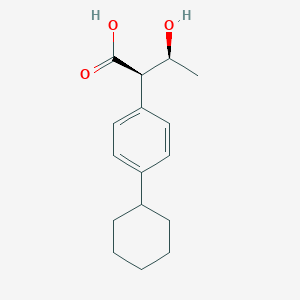

![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)
